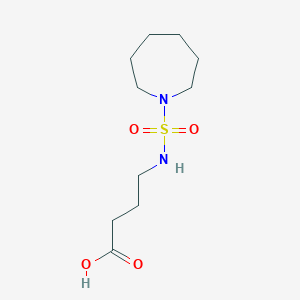

4-(Azepane-1-sulfonamido)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O4S |

|---|---|

Molecular Weight |

264.34 g/mol |

IUPAC Name |

4-(azepan-1-ylsulfonylamino)butanoic acid |

InChI |

InChI=1S/C10H20N2O4S/c13-10(14)6-5-7-11-17(15,16)12-8-3-1-2-4-9-12/h11H,1-9H2,(H,13,14) |

InChI Key |

YPXQWFSBRXDLCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)NCCCC(=O)O |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the intrinsic properties of a molecule. nih.gov These methods allow for a detailed examination of the molecule's three-dimensional structure and the distribution of its electrons, which are critical determinants of its chemical reactivity and biological activity.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(Azepane-1-sulfonamido)butanoic acid, this process would typically be performed using DFT methods, such as the B3LYP functional with a 6-31+G(d) or similar basis set. biointerfaceresearch.comresearchgate.net The optimization would account for the flexible seven-membered azepane ring and the rotatable single bonds within the butanoic acid and sulfonamide linker, identifying the lowest energy conformer.

Conformational analysis is crucial for this molecule due to its inherent flexibility. The azepane ring can adopt several chair and boat-like conformations, while the acyclic chain allows for multiple torsional arrangements. The analysis would explore these different possibilities to identify a landscape of low-energy conformers. The resulting optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles, forming the basis for all subsequent computational studies. The extended, all-trans configuration is often a stable conformation for molecules with similar backbones. mdpi.com

Table 1: Predicted Structural Parameters for this compound (Hypothetical Data) This table presents hypothetical, yet plausible, data based on typical values for similar organic molecules.

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| S=O | 1.45 | Double bond in the sulfonamide group. |

| S-N (sulfonamide) | 1.65 | Single bond linking sulfur to nitrogen. |

| S-N (azepane) | 1.68 | Single bond linking sulfur to the azepane nitrogen. |

| C=O (carboxyl) | 1.23 | Double bond in the carboxylic acid group. |

| C-O (carboxyl) | 1.34 | Single bond in the carboxylic acid group. |

| **Bond Angles (°) ** | ||

| O=S=O | 120.0 | Angle within the sulfonyl group. |

| N-S-N | 107.0 | Angle around the central sulfur atom. |

| C-C-C (butanoic) | 112.5 | Typical sp3 carbon angle in the alkyl chain. |

| Dihedral Angles (°) | ||

| C-S-N-C | 65.0 | Torsion angle defining the sulfonamide linkage orientation. |

| C-C-C-C (butanoic) | 180.0 | Torsion angle indicating an extended chain conformation. |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. sapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. rsc.org

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant parameter that provides insights into the kinetic stability, chemical reactivity, and optical properties of a molecule. ajchem-a.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich sulfonamide and azepane moieties, while the LUMO might be distributed over the electron-accepting carboxylic acid and sulfonyl groups. This analysis helps predict the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies (Hypothetical Data) This table presents hypothetical, yet plausible, data based on DFT calculations for similar sulfonamide-containing molecules.

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.85 | Electron-donating ability (nucleophilicity) |

| ELUMO | -1.20 | Electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | 5.65 | High kinetic stability and low reactivity |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, charge distribution, and the nature of chemical bonds. researchgate.net It examines charge transfer and delocalization of electron density from filled (donor) to empty (acceptor) orbitals. biointerfaceresearch.com For this compound, NBO analysis would quantify hyperconjugative interactions, such as those between lone pairs on oxygen and nitrogen atoms and adjacent antibonding orbitals. The stabilization energy (E(2)) associated with these interactions indicates their significance in stabilizing the molecular structure.

This analysis also provides a detailed picture of the natural atomic charges on each atom. This information is crucial for understanding the molecule's electrostatic potential and identifying polar regions that could engage in hydrogen bonding or other electrostatic interactions with biological targets. The sulfonyl oxygens and the carboxylic acid group are expected to be highly electronegative, while the hydrogen on the sulfonamide nitrogen and the carboxylic acid hydroxyl group would be electropositive.

Molecular Docking and Dynamics Simulations for Potential Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov Given the structural motifs in this compound, plausible biological targets could include enzymes that are known to interact with sulfonamides or azepane-containing structures, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Docking simulations would place the molecule into the active site of such a target and calculate a binding score, which estimates the binding affinity. The results would highlight key interactions, such as hydrogen bonds between the sulfonamide or carboxylate groups and amino acid residues, as well as hydrophobic interactions involving the azepane ring. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movement of every atom in the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. This helps to validate the docking pose and provides a more dynamic picture of the binding event.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. researchgate.net In silico SAR for this compound would involve creating a virtual library of analogous compounds by systematically modifying its core structure. For instance, substituents could be added to the azepane ring, the length of the butanoic acid chain could be varied, or the sulfonamide linker could be altered. nih.govresearchgate.net

Each of these virtual analogs would then be subjected to the same computational analyses, such as molecular docking, to predict their binding affinity for a specific target. By comparing the predicted activities of these analogs, a computational SAR model can be constructed. This model can identify the structural features that are essential for potent biological activity and guide the synthesis of new compounds with improved efficacy and selectivity. researchgate.net

Predictive Modeling of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Preclinical Evaluation

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, summarized by ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov Computational models are widely used to predict these properties early in the drug discovery process. researchgate.net

Table 3: Predicted ADME Properties for this compound (Hypothetical Data) This table presents hypothetical data based on common in silico prediction models for drug candidates.

| Property | Predicted Value | Standard Range for Oral Drugs | Implication |

| Molecular Weight ( g/mol ) | 264.34 | < 500 | Favorable for absorption |

| LogP (Octanol/Water) | 0.56 | < 5 | Good balance of solubility and permeability |

| Hydrogen Bond Donors | 2 | ≤ 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Good membrane permeability |

| Topological Polar Surface Area (TPSA) (Ų) | 86.71 | < 140 | Good oral bioavailability predicted |

| Rotatable Bonds | 6 | ≤ 10 | Good conformational flexibility |

| Lipinski's Rule of Five Violations | 0 | 0 | Likely to be orally bioavailable |

Investigation of Pharmacological Mechanisms at the Research Level

Elucidation of Molecular Targets and Binding Interactions

The initial step in characterizing the pharmacological profile of a compound involves identifying its molecular targets and understanding the nature of its interactions with these biological macromolecules. For 4-(Azepane-1-sulfonamido)butanoic acid, research has primarily focused on its potential as an enzyme inhibitor.

Enzyme Inhibition Studies

The structural features of this compound, particularly the sulfonamide group, have prompted investigations into its ability to inhibit specific enzymes.

Notably, derivatives of azepane sulfonamides have been explored as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the conversion of inactive cortisone (B1669442) to active cortisol. nih.gov The inhibition of 11β-HSD1 is a therapeutic strategy for managing metabolic disorders. Molecular docking studies have suggested that the azepane ring of such compounds can occupy a hydrophobic pocket within the enzyme's active site. vulcanchem.com

Another potential enzyme target is dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in microorganisms. The sulfonamide group in this compound can act as a mimic of para-aminobenzoic acid (PABA), a natural substrate for this enzyme, leading to competitive inhibition. vulcanchem.com

Currently, there is a lack of publicly available scientific literature detailing specific enzyme inhibition studies of this compound with carbonic anhydrase or histone deacetylase.

Receptor Ligand Binding Studies

While the azepane moiety is present in various pharmacologically active compounds that target G protein-coupled receptors (GPCRs) and protein kinases, specific receptor ligand binding studies for this compound are not extensively reported in the available literature. Therefore, its affinity and selectivity for specific GPCRs or protein kinases remain to be elucidated through dedicated research.

Cellular Pathway Modulation

The interaction of a compound with its molecular targets can trigger a cascade of events that modulate various cellular pathways. The investigation into the effects of this compound on these downstream processes is a critical area of research.

Gene Expression Regulation

Given the absence of specific studies on its interaction with histone deacetylases, there is no direct evidence to suggest that this compound regulates gene expression through histone deacetylation effects. Further research is required to explore its potential influence on gene transcription and expression.

Apoptosis Signaling Pathways

The involvement of this compound in the modulation of apoptosis signaling pathways has not been a focus of published research to date. Understanding whether this compound can induce or inhibit apoptosis would be a valuable area for future investigation, particularly in the context of cancer research where other azepane-containing compounds have shown activity. nih.gov

Mechanistic Studies in In Vitro Biological Systems

In vitro studies using cultured cells or isolated biological components are fundamental to dissecting the specific mechanisms of action of a compound. While general in vitro models have been used to assess the cellular uptake of derivatives of this compound, detailed mechanistic studies that elucidate its specific effects on cellular functions are not yet available in the scientific literature. vulcanchem.com Such studies would be instrumental in providing a comprehensive understanding of its pharmacological profile.

Cell-Based Assays for Functional Activity

Cell-based assays are crucial for determining the functional activity of a compound within a biological context. For this compound and related azepane sulfonamides, the primary target of investigation is the inhibition of 11β-HSD1, an enzyme responsible for the conversion of inactive cortisone to active cortisol.

A common method to assess the functional activity of these inhibitors is through a cell-based assay utilizing cells that endogenously or recombinantly express 11β-HSD1. In a typical assay, these cells are incubated with a substrate for the enzyme, such as cortisone, in the presence and absence of the test compound. The functional activity is then determined by measuring the production of cortisol.

Research into the structure-activity relationship (SAR) of azepane sulfonamides has provided valuable data on the functional activity of various analogs. The following table illustrates the impact of substitutions at the 4-position of the azepane ring on the inhibitory activity of these compounds in a cell-based assay measuring human 11β-HSD1 activity. While the specific data for the butanoic acid derivative is not explicitly detailed in the foundational study, the trend for related substitutions provides a strong indication of its potential potency.

The data indicates that small, lipophilic, and hydrogen-bond accepting groups at the 4-position of the azepane ring tend to enhance the inhibitory potency against 11β-HSD1. nih.gov The introduction of a butanoic acid chain at this position would introduce a larger, more polar, and acidic functional group. Based on the general SAR trends, it is hypothesized that the carboxylic acid moiety could interact with different residues within the enzyme's active site, potentially influencing its inhibitory activity. The precise IC50 value for this compound would require specific experimental determination.

Preclinical Research and Animal Model Studies

Efficacy Evaluation in Established Disease Models

Neurodegenerative Disease Models (e.g., Alzheimer's Disease Models)

No data available.

Cancer Models (e.g., Tumor Xenograft Models)

No data available.

Epilepsy/Anticonvulsant Models (e.g., Seizure Models in Mice)

No data available.

Infectious Disease Models (e.g., Antiviral Studies)

No data available.

Other Relevant Preclinical Disease Models (e.g., Analgesic Models, Antihypertensive Models)

No data available.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

No data available.

Absorption and Distribution Assessments in Animal Models

No data are available on the absorption and distribution of 4-(Azepane-1-sulfonamido)butanoic acid in any animal models.

Non-Human Excretion Profiles

There is no information regarding the excretion profiles of this compound in non-human subjects.

Dose-Response Relationships in Preclinical Animal Studies

No preclinical studies establishing dose-response relationships for this compound have been found in the public domain.

Development and Characterization of Relevant Animal Models for Compound Evaluation

There is no literature available describing the development or characterization of animal models specifically for the evaluation of this compound.

Metabolism Studies Non Clinical Focus

In Vitro Metabolic Stability and Metabolite Identification in Subcellular Fractions (e.g., Liver Microsomes from Preclinical Species)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using liver microsomes from various preclinical species are standard practice to predict in vivo hepatic clearance. For 4-(Azepane-1-sulfonamido)butanoic acid, such studies would involve incubation with liver microsomes from species like rats, mice, and dogs, fortified with necessary cofactors such as NADPH. mercell.comprotocols.io The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance. springernature.com

Initial metabolite identification studies are often conducted in parallel with stability assays. wuxiapptec.com High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the primary analytical technique used to detect and tentatively identify potential metabolites formed during the incubation.

Detailed Research Findings:

In a hypothetical study, this compound was incubated with pooled liver microsomes from male Sprague-Dawley rats, CD-1 mice, and Beagle dogs. The compound exhibited moderate to high metabolic stability across the species tested. The table below summarizes the key findings from this theoretical study.

| Parameter | Rat Liver Microsomes | Mouse Liver Microsomes | Dog Liver Microsomes |

| Half-life (t½, min) | 45.8 | 32.5 | 65.2 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.1 | 21.3 | 10.6 |

| Major Metabolites Identified | M1, M2 | M1, M2, M3 | M1 |

| Minor Metabolites Identified | M4 | M4, M5 | M2 |

Interactive Data Table

Identification of Metabolic Pathways and Enzymes Involved in Preclinical Species

Based on the chemical structure of this compound, several metabolic pathways are plausible. The primary routes of metabolism for compounds containing sulfonamide and alkyl moieties involve oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov

Key Metabolic Pathways:

Oxidation: Hydroxylation of the azepane ring is a likely major metabolic pathway, leading to the formation of hydroxylated metabolites (M1, M2). The butanoic acid side chain could also undergo oxidation.

N-dealkylation: Cleavage of the bond between the nitrogen of the azepane ring and the sulfonyl group could occur, though this is generally a less common pathway for sulfonamides.

Conjugation: The carboxylic acid group can undergo glucuronidation via UDP-glucuronosyltransferases (UGTs), a common phase II metabolic pathway. The hydroxylated metabolites can also be further conjugated.

To identify the specific CYP enzymes involved, reaction phenotyping studies would be conducted using a panel of recombinant human CYP enzymes or specific chemical inhibitors in liver microsomes. For sulfonamides, CYP2C9 and CYP3A4 are often implicated. researchgate.net

Hypothetical Enzyme Involvement:

| Metabolite | Proposed Metabolic Pathway | Primary Enzymes Implicated (Hypothetical) |

| M1 | C5-Hydroxylation of Azepane Ring | CYP3A4, CYP2D6 |

| M2 | C4-Hydroxylation of Azepane Ring | CYP2C9, CYP2C19 |

| M3 | β-oxidation of Butanoic Acid Chain | Fatty Acid Metabolism Enzymes |

| M4 | N-oxidation of Sulfonamide | Flavin-containing Monooxygenases (FMO) |

| M5 | Glucuronidation of Carboxylic Acid | UGT1A1, UGT2B7 |

Metabolite Profiling and Characterization in Animal Biological Fluids and Tissues

Following in vitro studies, metabolite profiling in vivo is essential to understand the complete metabolic fate of a compound. rsc.orgnih.gov This involves administering the compound to preclinical species and analyzing biological samples such as plasma, urine, and feces to identify and quantify the metabolites formed. researchgate.net

In a hypothetical preclinical study in rats, after oral administration of this compound, plasma, urine, and fecal samples were collected at various time points. Analysis by LC-MS/MS would likely reveal a profile of metabolites consistent with the in vitro findings.

Hypothetical Metabolite Profile in Rat Plasma (at 2 hours post-dose):

| Analyte | Concentration (ng/mL) | % of Total Drug-Related Material |

| Parent Compound | 150.2 | 65.0% |

| M1 (C5-Hydroxy-azepane) | 45.8 | 19.8% |

| M2 (C4-Hydroxy-azepane) | 20.1 | 8.7% |

| M5 (Parent Glucuronide) | 15.0 | 6.5% |

Influence of Structural Modifications on Metabolic Fate

Understanding how structural modifications affect metabolic fate is a cornerstone of drug discovery, enabling the design of molecules with improved pharmacokinetic properties. For this compound, modifications at several positions could significantly alter its metabolism.

Azepane Ring: Introducing substituents on the azepane ring could block sites of hydroxylation, thereby increasing metabolic stability. For instance, methylation or fluorination at the C4 or C5 position would likely hinder the formation of M1 and M2.

Butanoic Acid Chain: Shortening or lengthening the alkyl chain could impact its susceptibility to beta-oxidation. Esterification of the carboxylic acid would create a prodrug, which would be hydrolyzed in vivo to release the active parent compound, potentially altering its initial distribution and metabolism.

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Quantitative Analysis (e.g., HPLC, GC-MS)

Quantitative analysis of 4-(Azepane-1-sulfonamido)butanoic acid in research applications relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is particularly suitable due to the compound's polarity, arising from the carboxylic acid and sulfonamide groups. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, likely requiring a derivatization step to increase the compound's volatility.

High-Performance Liquid Chromatography (HPLC) is a widely utilized method in the pharmaceutical industry for the analysis of various compounds, including those with structures similar to sulfonamides. ekb.eg For the analysis of sulfonamides, reversed-phase HPLC using a C18 column is a common approach. nih.gov Detection can be achieved using a Diode-Array Detector (DAD) or an electrochemical detector, with the latter providing high sensitivity for certain sulfonamides. nih.govmdpi.com

Method Validation Parameters (e.g., accuracy, precision, linearity, limits of detection and quantitation)

Method validation is essential to ensure that the analytical method is reliable for its intended purpose. Key validation parameters are defined by regulatory guidelines.

Accuracy: This is determined by comparing the measured concentration to the known true concentration. It is often assessed by spike-recovery experiments, with typical acceptance criteria being within 80-120% recovery. nih.gov

Precision: This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with an acceptance criterion of <15%.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed, and the correlation coefficient (r²) should ideally be ≥ 0.99.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion |

|---|---|

| Accuracy | 85-115% Recovery |

| Precision (RSD) | ≤ 15% |

| Linearity (r²) | ≥ 0.99 |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., NMR, IR, Mass Spectrometry, UV-Vis)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. mdpi.com The ¹H NMR spectrum would show characteristic signals for the protons in the azepane ring and the butanoic acid chain. The ¹³C NMR spectrum would provide evidence for all the unique carbon environments within the molecule. docbrown.info For butanoic acid itself, four distinct carbon signals are observed. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include a broad O-H stretch from the carboxylic acid, a C=O stretch, and characteristic S=O stretching vibrations from the sulfonamide group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. docbrown.info Electrospray ionization (ESI) would be a suitable technique. The fragmentation of sulfonamides often involves cleavage of the S-N bond and loss of SO₂. researchgate.net The fragmentation of the butanoic acid moiety would likely involve cleavage next to the carbonyl group. libretexts.org

UV-Vis Spectroscopy: UV-Visible spectroscopy can be used for quantitative analysis and to provide information about conjugated systems. For a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, absorptions were observed around 200-250 nm, attributed to n-π* and π-π* transitions of the carbonyl groups. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to CH₂ groups of the azepane ring and butanoic acid chain; a broad signal for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the butanoic acid chain, and carbons of the azepane ring. docbrown.info |

| IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch); ~1710 (C=O stretch); ~1350 & ~1160 (asymmetric & symmetric S=O stretch). |

| Mass Spec (ESI+) | Molecular ion peak [M+H]⁺; fragment ions corresponding to the loss of SO₂ and cleavage of the sulfonamide and butanoic acid chains. researchgate.netnih.gov |

Bioanalytical Method Development for Preclinical Samples

The quantification of this compound in preclinical samples such as plasma or urine requires the development of a sensitive and selective bioanalytical method. This typically involves LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

A key challenge is the extraction of the analyte from the complex biological matrix. Sample preparation techniques like protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed to remove interferences and concentrate the sample. nih.govresearchgate.net For sulfonamides in plasma, deproteination with an organic solvent like methanol has been shown to be effective. nih.gov The method must be fully validated according to regulatory standards, demonstrating specificity, accuracy, precision, and stability in the biological matrix. researchgate.net

Green Analytical Chemistry Approaches in Research Settings

Green Analytical Chemistry (GAC) aims to make analytical methods more environmentally friendly by reducing waste and the use of hazardous substances. ijirt.org These principles can be applied to the analysis of this compound.

Solvent Reduction: One of the primary goals of GAC is to minimize the use of toxic organic solvents. nrigroupindia.com This can be achieved by using greener solvents like water, ethanol, or supercritical fluids such as CO₂ in techniques like Supercritical Fluid Chromatography (SFC). ijirt.orgmdpi.com

Miniaturization: Reducing the scale of the analysis, for example, by using shorter HPLC columns or smaller particle sizes, can significantly decrease solvent consumption and waste generation. researchgate.net

Energy Efficiency: Employing modern instrumentation like Ultra-High-Performance Liquid Chromatography (UHPLC) can drastically shorten analysis times, thereby reducing energy consumption per sample. researchgate.net

Waste Management: Proper management of the chemical waste generated during analysis is a core principle of green chemistry.

By incorporating these approaches, the environmental impact of the analytical procedures used in the research of this compound can be minimized. nrigroupindia.com

Future Research Directions and Perspectives

Exploration of Novel Therapeutic Applications and Modalities

The sulfonamide group is well-established for its diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govajchem-b.comwisdomlib.org Future research should focus on a systematic evaluation of 4-(azepane-1-sulfonamido)butanoic acid across a broad range of biological assays to uncover its therapeutic potential. Initial screening could target enzyme families where sulfonamides and azepane derivatives have previously shown activity. For instance, azepane sulfonamides have been identified as potent inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.gov Furthermore, various azepane-containing compounds have demonstrated potential in treating cancer, neurological conditions, and infectious diseases. researchgate.netnih.gov

A proposed screening cascade could investigate the compound's activity against targets relevant to oncology, inflammation, and metabolic diseases.

Table 1: Proposed Initial Therapeutic Screening Targets

| Therapeutic Area | Target Class | Specific Examples | Rationale |

|---|---|---|---|

| Oncology | Kinases, Carbonic Anhydrases | JAK/STAT pathway enzymes, CA-IX | Sulfonamides are known to inhibit these cancer-relevant enzymes. nih.govpexacy.com |

| Inflammation | Cyclooxygenases, sEH | COX-2, Soluble Epoxide Hydrolase | Sulfonamides can exhibit anti-inflammatory effects by modulating these pathways. ajchem-b.commdpi.com |

| Metabolic Disease | Dehydrogenases, Receptors | 11β-HSD1, Sulfonylurea receptors | Azepane sulfonamides show promise as 11β-HSD1 inhibitors; the sulfonylurea-like structure suggests potential in diabetes research. wisdomlib.orgnih.gov |

| Neurodegenerative Disease | Cholinesterases | Butyrylcholinesterase | Azepane derivatives have shown inhibitory activity against enzymes relevant to neurological disorders. nih.gov |

This structured exploration could reveal novel and potent biological activities, paving the way for new therapeutic modalities.

Advanced Synthetic Strategies and Scalability for Research Material

The advancement of preclinical and clinical research hinges on the efficient and scalable synthesis of the target compound. While classical methods for sulfonamide synthesis, such as the reaction of sulfonyl chlorides with amines, are well-established, modern chemistry offers more efficient, environmentally friendly, and scalable alternatives. sci-hub.sebiolmolchem.com Future research should explore these advanced strategies for the production of this compound.

Promising synthetic avenues include:

Catalytic Methods: Employing recyclable nanocatalysts, such as magnetic nanoparticles, can enhance reaction efficiency and simplify product purification, aligning with green chemistry principles. nanomaterchem.combiolmolchem.com

Flow Chemistry: Continuous flow processes offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch synthesis.

Novel Reagents: Investigating new reagents, such as those used in hypervalent iodine-mediated amination or those derived from SO2 surrogates, could provide alternative and potentially more robust synthetic routes. acs.orgacs.orgresearchgate.net

A key goal will be to develop a synthetic route that is not only high-yielding but also amenable to large-scale production to ensure a consistent supply of high-purity material for extensive research.

Table 2: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Classical Batch Synthesis | Well-understood, established procedures. sci-hub.se | Scalability issues, potential for waste, use of harsh reagents. |

| Nanocatalyst-Mediated Synthesis | High efficiency, catalyst recyclability, environmentally friendly. nanomaterchem.com | Catalyst stability and cost, optimization of reaction conditions. |

| Cascade Reactions | Increased efficiency, reduced handling of intermediates, atom economy. york.ac.uk | Complexity in reaction design and optimization. |

| One-Pot Decarboxylative Halosulfonylation | Use of readily available carboxylic acids, streamlined process. nih.gov | Substrate scope and functional group tolerance. |

Integration of Multi-Omics Approaches in Preclinical Research

To fully understand the biological impact of this compound, future preclinical studies should integrate multi-omics technologies. thermofisher.com This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular changes induced by the compound within a biological system. astrazeneca.comwalshmedicalmedia.com Such a comprehensive analysis can elucidate the mechanism of action, identify biomarkers for efficacy, and uncover potential off-target effects early in the drug discovery process. crownbio.comnih.gov

For example, treating a relevant cell line (e.g., a cancer cell line identified in initial screens) with the compound and subsequently performing multi-omics analysis could reveal:

Proteomics: Identification of specific proteins or pathways that are directly targeted or modulated by the compound. nih.gov

Metabolomics: Changes in the cellular metabolic profile, which can highlight the functional consequences of target engagement and reveal metabolic vulnerabilities. oaji.netresearchgate.net

Transcriptomics: Alterations in gene expression that can provide insights into the downstream cellular response and adaptive mechanisms.

This data-rich approach allows for a more complete understanding of the compound's effects, moving beyond a single target to a systems-level perspective. mdpi.comnih.gov

Development of Targeted Delivery Systems for Research Compounds

The therapeutic efficacy of a small molecule can often be enhanced by improving its delivery to the specific site of action. cd-bioparticles.com For this compound, future research should explore the development of targeted delivery systems to improve its pharmacokinetic profile and increase its concentration at diseased tissues, thereby potentially enhancing efficacy and minimizing systemic exposure. astrazeneca.com

Potential delivery strategies include:

Nanoparticle Encapsulation: Formulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, or dendrimers) can improve solubility, protect it from degradation, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govnih.govscholarsjournal.net

Ligand-Targeted Systems: Functionalizing nanoparticles with ligands (such as antibodies, peptides, or small molecules) that bind to receptors overexpressed on target cells can enable active targeting, further increasing specificity. researchgate.netijpsjournal.com

Research in this area would focus on formulating the compound into various nanocarriers and evaluating their stability, release kinetics, and targeting efficiency in relevant preclinical models.

Table 3: Overview of Potential Nanoparticle-Based Delivery Systems

| Delivery System | Mechanism of Action | Potential Benefits |

|---|---|---|

| Liposomes | Encapsulation in lipid bilayers. | Biocompatible, can carry both hydrophilic and hydrophobic compounds. ijpsjournal.com |

| Polymeric Nanoparticles | Entrapment within a polymer matrix. nih.gov | Controlled release, tunable properties, potential for surface functionalization. astrazeneca.com |

| Dendrimers | Encapsulation within highly branched, well-defined structures. scholarsjournal.net | High drug loading capacity, precise surface chemistry for targeting. |

Collaborative Research Opportunities and Interdisciplinary Approaches

The development of a novel chemical entity from initial discovery to a potential therapeutic candidate is a complex undertaking that benefits significantly from collaboration. rroij.comacs.org Future progress with this compound will be accelerated by fostering interdisciplinary collaborations between medicinal chemists, biologists, pharmacologists, and data scientists. researchgate.netsydney.edu.au

Key areas for collaboration include:

Academia-Industry Partnerships: Combining the innovative basic research of academic labs with the drug development expertise and resources of pharmaceutical companies can bridge the gap between discovery and application. researchgate.netnih.gov

Open Innovation Models: Participating in open innovation platforms or consortia allows for the sharing of data, resources, and expertise, which can de-risk early-stage projects and accelerate progress. researchgate.netresearchgate.net

Interdisciplinary Teams: Assembling research teams with expertise in synthesis, computational modeling, biological screening, and drug delivery is essential for a comprehensive and efficient development strategy. acs.org

Such collaborative efforts can pool resources, share risks, and bring diverse perspectives to bear on the challenges of drug discovery, ultimately enhancing the potential for success. starmind.ai

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity of 4-(Azepane-1-sulfonamido)butanoic acid?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is recommended for purity analysis. A validated method involves using a buffer solution of sodium acetate and sodium 1-octanesulfonate adjusted to pH 4.6 with glacial acetic acid, paired with a methanol-buffer mobile phase (65:35 ratio). System suitability tests ensure resolution and reproducibility . For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) should be employed to verify molecular integrity.

Q. How can researchers design a synthesis route for this compound?

- Methodological Answer : A retrosynthetic approach is advised:

Core Structure : Start with azepane and functionalize the sulfonamido group via sulfonation of the amine.

Linker Optimization : Introduce the butanoic acid moiety through coupling reactions (e.g., carbodiimide-mediated amidation).

Purification : Use column chromatography with silica gel and monitor intermediates via thin-layer chromatography (TLC). Adjust reaction conditions (temperature, solvent polarity) based on real-time NMR analysis .

Q. What preliminary assays are suitable for assessing the biological activity of this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting sulfonamide-sensitive pathways (e.g., carbonic anhydrase). Use fluorometric or colorimetric readouts to measure IC50 values. For cytotoxicity screening, employ cell viability assays (MTT or resazurin) in mammalian cell lines, ensuring controls for solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when studying the compound’s reactivity?

- Methodological Answer :

Theoretical Framework : Revisit reaction mechanisms using computational tools (e.g., DFT calculations) to identify plausible intermediates or side reactions .

Error Analysis : Quantify uncertainties in instrumentation (e.g., HPLC calibration drift) and replicate experiments under controlled conditions .

Cross-Validation : Compare results with alternative techniques (e.g., IR spectroscopy for functional group tracking) to confirm observations .

Q. What factorial design strategies optimize the synthesis yield of this compound?

- Methodological Answer : Implement a 2<sup>k</sup> factorial design to test variables:

- Factors : Reaction temperature, solvent polarity, catalyst concentration.

- Response Variables : Yield, purity.

- Analysis : Use ANOVA to identify significant factors and interaction effects. For nonlinear relationships, apply response surface methodology (RSM) .

Q. How can computational modeling enhance the understanding of the compound’s pharmacokinetic properties?

- Methodological Answer :

Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models.

ADMET Prediction : Utilize software like Schrödinger or MOE to estimate absorption, distribution, and toxicity profiles.

Docking Studies : Identify potential protein targets by docking the compound into active sites of sulfonamide-binding enzymes .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Forced Degradation Studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C). Monitor degradation products via LC-MS.

Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2) using Arrhenius plots.

Buffer Selection : Use phosphate or acetate buffers adjusted to target pH levels, ensuring compatibility with HPLC analysis .

Q. How can researchers design experiments to study the compound’s behavior in heterogeneous reaction systems?

- Methodological Answer :

Reactor Design : Use a packed-bed reactor with immobilized catalysts to study mass transfer limitations.

In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time.

Scale-Up Considerations : Apply dimensionless numbers (e.g., Reynolds, Damköhler) to correlate lab-scale results with pilot-scale conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.